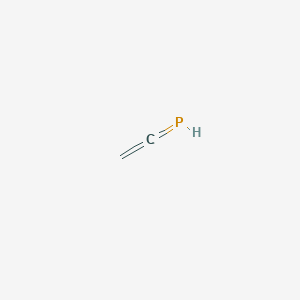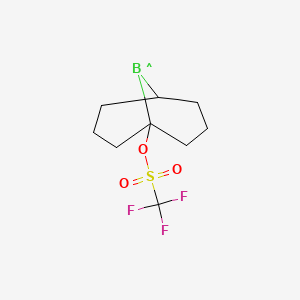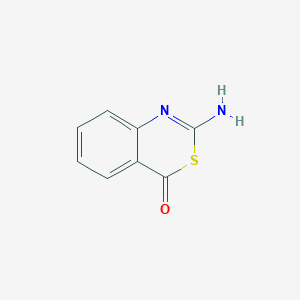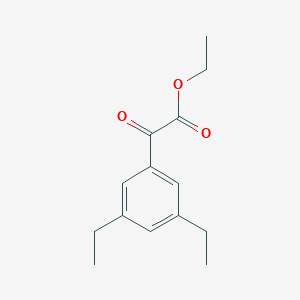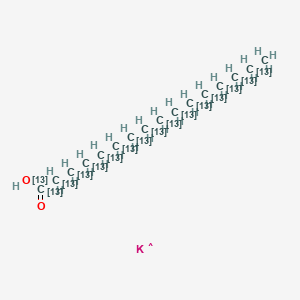
Potassium palmitate (U-13C16, 98%+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium palmitate (U-13C16, 98%) is a labeled compound with the molecular formula *CH3(CH2)14COOK. It is a potassium salt of palmitic acid, where the carbon atoms are uniformly labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of lipidomics, metabolism, and metabolomics .
准备方法
Synthetic Routes and Reaction Conditions
Potassium palmitate (U-13C16, 98%) can be synthesized through the neutralization of palmitic acid with potassium hydroxide. The reaction typically involves dissolving palmitic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of potassium palmitate .
Industrial Production Methods
In an industrial setting, the production of potassium palmitate involves similar neutralization reactions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of labeled carbon-13 isotopes requires specialized facilities to incorporate the isotopes uniformly into the palmitic acid before the neutralization step .
化学反应分析
Types of Reactions
Potassium palmitate (U-13C16, 98%) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form palmitic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to palmitic acid.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride can facilitate the exchange of potassium ions with sodium ions
Major Products Formed
Oxidation: Palmitic acid and other oxidized fatty acids.
Reduction: Palmitic acid.
Substitution: Sodium palmitate and other metal palmitates
科学研究应用
Potassium palmitate (U-13C16, 98%) is widely used in scientific research due to its labeled carbon-13 isotopes. Some key applications include:
Lipidomics: Studying lipid metabolism and profiling lipid species in biological samples.
Metabolism: Investigating metabolic pathways and fluxes in cells and tissues.
Metabolomics: Analyzing metabolic changes in response to various stimuli or conditions.
Medicine: Researching the role of fatty acids in diseases such as diabetes, obesity, and cardiovascular diseases .
作用机制
Potassium palmitate (U-13C16, 98%) exerts its effects primarily through its incorporation into lipid molecules. It can be metabolized by cells to form various lipid species, which play crucial roles in cellular functions. The labeled carbon-13 isotopes allow researchers to trace the metabolic pathways and understand the dynamics of lipid metabolism. The compound can also interact with specific molecular targets, such as enzymes involved in fatty acid metabolism .
相似化合物的比较
Similar Compounds
Sodium palmitate-13C16: Similar to potassium palmitate but with sodium as the counterion.
Palmitic acid-13C16: The free acid form without the potassium ion.
Potassium palmitate-1-13C: Labeled only at the first carbon position .
Uniqueness
Potassium palmitate (U-13C16, 98%) is unique due to its uniform labeling with carbon-13 isotopes, which provides a comprehensive tool for tracing and studying lipid metabolism. The potassium ion also offers specific advantages in certain biochemical assays compared to other counterions .
属性
分子式 |
C16H32KO2 |
|---|---|
分子量 |
311.41 g/mol |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |
InChI 键 |
NHOGTCIENBDOGA-SJIUKAAASA-N |
手性 SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O.[K] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)O.[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


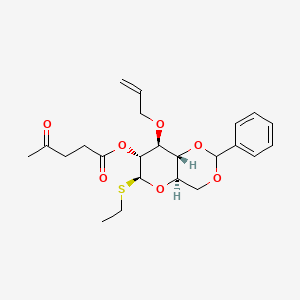


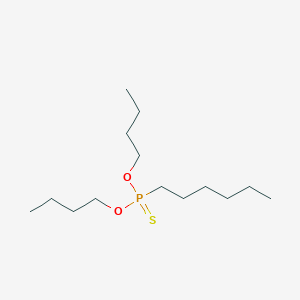
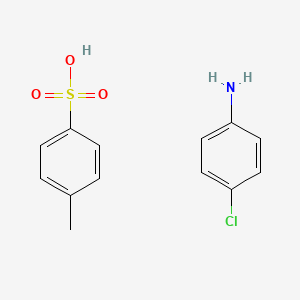
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)
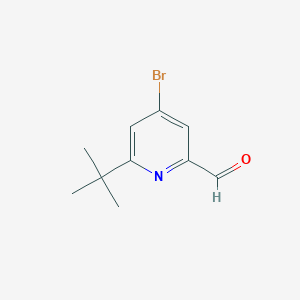
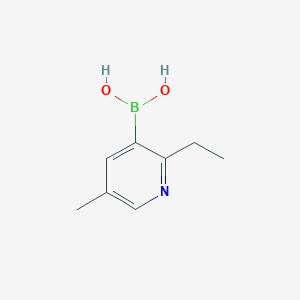
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
